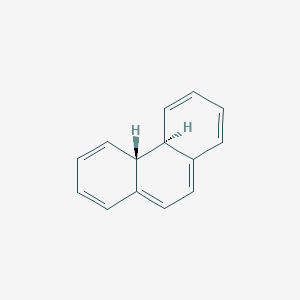
(4aR,4bR)-4a,4b-Dihydrophenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aR,4bR)-4a,4b-Dihydrophenanthrene is a stereoisomer of dihydrophenanthrene, a compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes two hydrogen atoms added to the phenanthrene core, resulting in a partially saturated ring system. This structural modification imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4aR,4bR)-4a,4b-Dihydrophenanthrene typically involves the hydrogenation of phenanthrene under controlled conditions. The reaction is carried out using a hydrogenation catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction conditions, including temperature and pressure, are carefully optimized to achieve selective hydrogenation at the 4a and 4b positions.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The scalability of the process is crucial for its application in various industries.
化学反应分析
Types of Reactions: (4aR,4bR)-4a,4b-Dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to fully saturated phenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Nitro- and halogen-substituted phenanthrene derivatives.
科学研究应用
(4aR,4bR)-4a,4b-Dihydrophenanthrene has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of (4aR,4bR)-4a,4b-Dihydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Phenanthrene: The parent compound, which lacks the additional hydrogen atoms at the 4a and 4b positions.
Tetrahydrophenanthrene: A fully saturated derivative of phenanthrene.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness: (4aR,4bR)-4a,4b-Dihydrophenanthrene is unique due to its partially saturated ring system, which imparts distinct chemical reactivity and physical properties compared to its fully aromatic or fully saturated counterparts. This uniqueness makes it valuable for specific applications where intermediate reactivity is desired.
属性
CAS 编号 |
33431-13-9 |
|---|---|
分子式 |
C14H12 |
分子量 |
180.24 g/mol |
IUPAC 名称 |
(4aR,4bR)-4a,4b-dihydrophenanthrene |
InChI |
InChI=1S/C14H12/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10,13-14H/t13-,14-/m0/s1 |
InChI 键 |
ZQNQJMXFVWUBDO-KBPBESRZSA-N |
手性 SMILES |
C1=C[C@@H]2[C@H]3C=CC=CC3=CC=C2C=C1 |
规范 SMILES |
C1=CC2C3C=CC=CC3=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



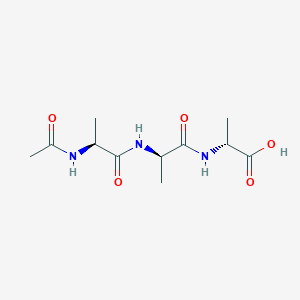
![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)


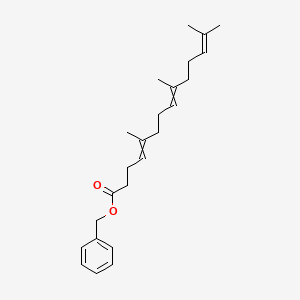
![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)
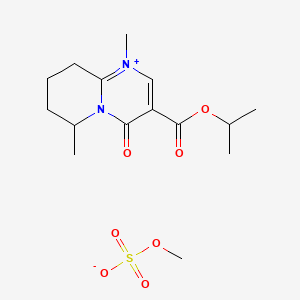
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
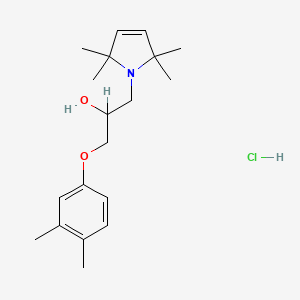
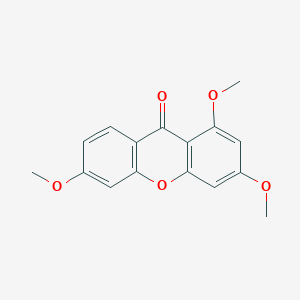

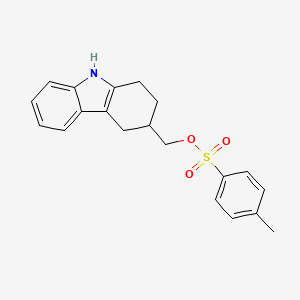
![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
